14-Pentadecenoic acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ácido 14-Pentadecenoico se puede sintetizar mediante la oxidación de su alqueno parental . El proceso implica el uso de agentes oxidantes específicos bajo condiciones controladas para lograr el producto deseado.

Métodos de Producción Industrial: En entornos industriales, el Ácido 14-Pentadecenoico se produce utilizando procesos químicos avanzados que garantizan alta pureza y rendimiento. Los métodos exactos pueden variar según el fabricante, pero generalmente involucran el uso de equipos sofisticados y estrictas medidas de control de calidad .

Tipos de Reacciones:

Reducción: Este compuesto también puede participar en reacciones de reducción, aunque los detalles específicos sobre las condiciones y los productos se documentan con menos frecuencia.

Sustitución: Las reacciones de sustitución que involucran Ácido 14-Pentadecenoico pueden ocurrir, particularmente en el grupo funcional alqueno.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes utilizados incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Catalizadores: Los catalizadores como el paladio sobre carbono (Pd/C) se utilizan a menudo para facilitar estas reacciones.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de epóxidos o derivados hidroxilados .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 14-pentadecenoic acid exhibits notable anti-inflammatory effects. In vitro studies have shown that it can attenuate inflammation across multiple human cell-based systems. For instance, C15:0 demonstrated broad anti-inflammatory activities without cytotoxicity at various concentrations (1.9 to 50 µM), outperforming other fatty acids like eicosapentaenoic acid (EPA) in terms of safety and efficacy .

Metabolic Regulation

This compound functions as a dual partial agonist of peroxisome proliferator-activated receptors (PPAR) α and δ, which are critical regulators of lipid metabolism and inflammation . This activity supports its role in improving metabolic health, particularly in conditions such as dyslipidemia and insulin resistance.

Cardiometabolic Health

Studies have suggested that dietary intake of odd-chain saturated fatty acids like C15:0 correlates with improved cardiometabolic health markers. Lower levels of C15:0 have been associated with higher mortality rates and poorer physiological states, indicating its potential as an essential fatty acid .

Cancer Treatment

Emerging evidence suggests that this compound may have applications in cancer therapy. It has shown properties similar to established chemotherapeutics, such as gemcitabine and paclitaxel, demonstrating antiproliferative effects on cancer cells . The compound's ability to modulate cellular pathways relevant to cancer progression makes it a candidate for further investigation in oncological settings.

Neuropsychiatric Disorders

The compound has also been linked to mood regulation, showing effects comparable to bupropion, a medication used for treating depression . This suggests a potential role for C15:0 in managing neuropsychiatric conditions through its influence on neurotransmitter systems.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción del Ácido 14-Pentadecenoico implica su interacción con varios objetivos moleculares y vías:

Objetivos Moleculares: Interactúa con enzimas y receptores involucrados en procesos metabólicos.

Vías Involucradas: El compuesto influye en las vías relacionadas con la inflamación, la proliferación celular y el metabolismo de los lípidos.

Compuestos Similares:

Ácido Pentadecanoico: Un ácido graso saturado con una longitud de cadena similar pero que carece del grupo funcional alqueno.

Ácido Eicosapentaenoico: Un ácido graso omega-3 con diferentes propiedades estructurales y funcionales.

Comparación Con Compuestos Similares

Pentadecanoic Acid: A saturated fatty acid with similar chain length but lacking the alkene functional group.

Eicosapentaenoic Acid: An omega-3 fatty acid with different structural and functional properties.

Actividad Biológica

14-Pentadecenoic acid, also known as C15:1 or 14-pentadecenoate, is a monounsaturated fatty acid with significant biological activity. This compound has garnered attention for its potential health benefits, particularly in the context of inflammation, metabolic disorders, and cardiovascular health. This article reviews the biological activities of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

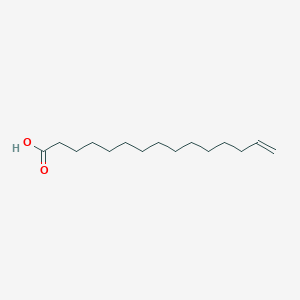

Chemical Structure and Properties

This compound is characterized by its long carbon chain (15 carbons) and a single double bond located at the 14th carbon position. This structure contributes to its unique biochemical properties compared to saturated fatty acids.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving DSS-induced colitis in mice, supplementation with C15:0 resulted in lower fecal myeloperoxidase (MPO) activity and improved colon histology scores compared to control groups. Specifically, treated mice showed a reduction in colitis symptoms after three weeks of supplementation, indicating its potential as a therapeutic agent for inflammatory bowel diseases (IBD) .

2. Cardiovascular Health

Higher serum levels of pentadecanoic acid have been associated with a reduced risk of cardiovascular disease (CVD). A meta-analysis indicated that individuals with elevated levels of C15:0 had lower incidences of CVD and all-cause mortality . This correlation suggests that pentadecanoic acid may serve as a biomarker for dairy fat intake and an indicator of heart health.

3. Metabolic Benefits

This compound has been shown to influence metabolic pathways positively. It acts as a dual partial agonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis. Studies indicate that C15:0 can improve mitochondrial function and enhance glucose metabolism, potentially benefiting conditions like type 2 diabetes .

The biological activities of this compound are mediated through several mechanisms:

- PPAR Activation : C15:0 activates PPARα and PPARδ, which are involved in fatty acid oxidation and anti-inflammatory responses.

- AMPK Activation : It stimulates AMP-activated protein kinase (AMPK), promoting energy balance and metabolic regulation.

- Histone Deacetylase Inhibition : C15:0 inhibits histone deacetylase 6 (HDAC6), which may contribute to its anti-inflammatory effects .

Case Studies and Clinical Findings

Several studies have highlighted the clinical relevance of pentadecanoic acid:

- Colitis Prevention : In SAMP mice models, dietary supplementation with C15:0 significantly prevented severe DSS-colitis symptoms, showcasing its protective role against intestinal inflammation .

- CVD Risk Reduction : A cohort study found an inverse relationship between serum levels of C15:0 and the risk of developing cardiovascular diseases, reinforcing its potential as a dietary target for heart health .

Data Summary

Propiedades

IUPAC Name |

pentadec-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZYAQCDBBLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337655 | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-34-7 | |

| Record name | 14-Pentadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 14-pentadecenoic acid according to the research provided?

A1: The research highlights two primary sources of this compound:

- Oil-tea cake: This byproduct of tea-oil production from Camellia oleifera seeds contains this compound as a significant component of its benzene/ethanol extractives. Pyrolysis-GC/MS analysis confirmed its presence in the 300°C pyrolyzate. []

- Microbial synthesis: Micrococcus cerificans can produce this compound when grown in a medium containing 1-pentadecene as a carbon source. This suggests a preferential methyl-group attack during the microbial assimilation of the alkene. []

Q2: Can you elaborate on the method used to identify this compound in oil-tea cake?

A2: Researchers utilized Pyrolysis-GC/MS to identify this compound in the benzene/ethanol extractives of oil-tea cake. This technique involves thermally decomposing the sample at 300°C and analyzing the resulting volatile compounds using gas chromatography coupled with mass spectrometry. This method allows for the separation and identification of individual compounds based on their retention times and mass spectra. []

Q3: The research mentions that ultrasound can be used to extract valuable compounds from pollen. Could this method be applicable to extract this compound from oil-tea cake?

A3: While the research demonstrates successful ultrasound-assisted extraction of polyphenols from pollen [], it doesn't directly address this compound extraction from oil-tea cake. Further research is needed to determine the efficacy of this method for this compound extraction, considering factors like solubility and potential degradation during sonication.

Q4: Can you describe a chemical synthesis route for this compound?

A4: One of the provided research papers details a chemical synthesis route for this compound (13) starting from methyl 10-undecenoate. The process involves several steps: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.